
Levetiracetam Impurity B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levetiracetam Impurity B, also known as Dehydro Levetiracetam, is a chemical impurity associated with the anticonvulsant drug Levetiracetam. Levetiracetam is widely used in the treatment of epilepsy and is known for its unique mechanism of action compared to other antiepileptic drugs. Impurity B is typically monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .
Méthodes De Préparation
The preparation of Levetiracetam Impurity B involves specific synthetic routes and reaction conditions. One common method includes the forced degradation of Levetiracetam under acidic or basic hydrolysis conditions. This process leads to the formation of Impurity B as a degradation product . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main compound .
Analyse Des Réactions Chimiques
Levetiracetam Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert Impurity B back to its parent compound, Levetiracetam.
Substitution: Substitution reactions may occur under specific conditions, altering the functional groups attached to the core structure.
Common reagents used in these reactions include phosphoric acid, acetonitrile, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Levetiracetam Impurity B has several scientific research applications:
Mécanisme D'action
it is known that Levetiracetam itself binds to the synaptic vesicle protein 2A (SV2A), which is believed to modulate neurotransmitter release and reduce neuronal excitability . Impurity B, being a degradation product, may not retain the same pharmacological activity but is important for understanding the stability and safety of the parent compound.
Comparaison Avec Des Composés Similaires
Levetiracetam Impurity B can be compared with other related compounds such as:
Piracetam: A nootropic drug chemically related to Levetiracetam, used for cognitive enhancement.
Etiracetam: An ethyl analog of Piracetam, also used as an anticonvulsant.
Other Levetiracetam Impurities: Including Impurity A and Impurity C, which are also monitored during the manufacturing process.
This compound is unique due to its specific formation pathway and its role in the quality control of Levetiracetam formulations.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(E)-2-(2-oxopyrrolidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)/b6-2+ |
Clé InChI |
ZGHRUXLFLIMTAG-QHHAFSJGSA-N |
SMILES isomérique |
C/C=C(\C(=O)N)/N1CCCC1=O |
SMILES canonique |
CC=C(C(=O)N)N1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
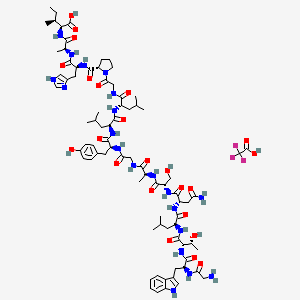
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
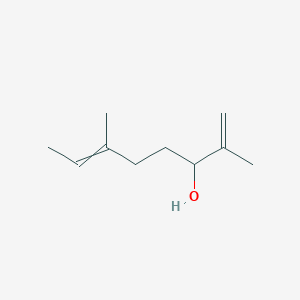
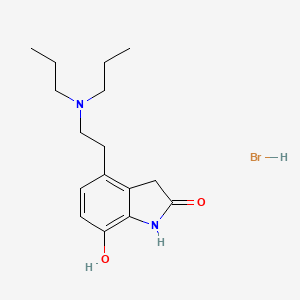
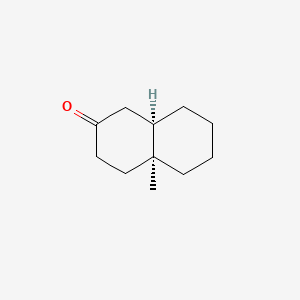



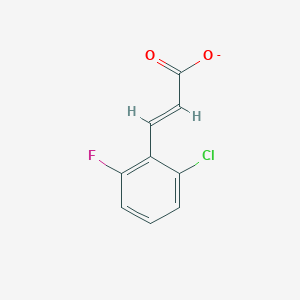
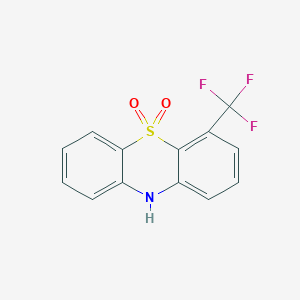
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)

